N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
N-cyclohexylcyclohexanamine is formally identified by the IUPAC name N-cyclohexylcyclohexanamine , reflecting its structure as a cyclohexanamine derivative with a cyclohexyl group bonded to the nitrogen atom. Alternative designations include dicyclohexylamine and DCHA, which are widely used in industrial and laboratory contexts. The absence of stereochemical descriptors in its nomenclature indicates that the compound exists as a racemic mixture or lacks chiral centers due to the symmetry of its two cyclohexyl groups.
In contrast, 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid adopts a more complex nomenclature. Its systematic name, (2R)-2-[(tert-butoxycarbonyl)amino]-5-[(allyloxycarbonyl)amino]pentanoic acid , prioritizes the carboxylic acid functional group as the parent chain. The prefix (2R) specifies the absolute configuration at the second carbon, while the tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups occupy positions 2 and 5, respectively. The numbering follows IUPAC rules, starting from the carboxylic acid carbon (position 1) and proceeding along the pentanoic acid backbone. This compound exhibits stereoisomerism due to the chiral center at position 2, with the (R)-enantiomer being explicitly described in the literature.
Isomeric considerations for these compounds include:
- N-cyclohexylcyclohexanamine : No geometric or optical isomerism is observed due to the absence of double bonds or chiral centers.
- Pentanoic acid derivative : Enantiomerism arises from the (R)-configured chiral center, while regioisomerism could theoretically occur if the Boc and Alloc groups occupied alternative positions on the carbon chain.
Molecular Formula and Structural Motif Analysis
The molecular formulas and structural motifs of these compounds are summarized below:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-cyclohexylcyclohexanamine | C12H23N | 181.32 | Secondary amine with two cyclohexyl groups, planar nitrogen center |
| 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid | C14H24N2O6 | 316.35 | Pentanoic acid backbone, Boc and Alloc carbamate groups, chiral center at C2 |
N-cyclohexylcyclohexanamine’s structure is characterized by two bulky cyclohexyl rings attached to a central nitrogen atom, creating a sterically hindered environment that influences its reactivity. The absence of electronegative substituents on the nitrogen renders the compound a weak base, with limited solubility in polar solvents.
The pentanoic acid derivative integrates two carbamate-protecting groups: the Boc group (tert-butoxycarbonyl) at position 2 and the Alloc group (allyloxycarbonyl) at position 5. These motifs are commonly employed in peptide synthesis to temporarily block amine functionalities during sequential coupling reactions. The Boc group provides stability under basic conditions, while the Alloc group allows for orthogonal deprotection using palladium catalysts.
Crystallographic Data and Conformational Studies
Crystallographic data for N-cyclohexylcyclohexanamine remains unreported in the provided sources, though its structural analogies to cyclohexylamine derivatives suggest that both cyclohexyl rings likely adopt chair conformations to minimize steric strain. Computational models predict a dihedral angle of approximately 60° between the two cyclohexyl planes, optimizing van der Waals interactions while avoiding eclipsed configurations.
For the pentanoic acid derivative, the lack of crystallographic data necessitates inferences from related protected amino acids. The Boc and Alloc groups introduce steric bulk that restricts rotation around the C2–N and C5–N bonds, favoring extended conformations in solution. Molecular dynamics simulations of similar compounds suggest that the allyl moiety in the Alloc group adopts a trans configuration relative to the carbonyl oxygen, minimizing electronic repulsion.
Comparative Analysis with Related Cyclohexylamine Derivatives
N-cyclohexylcyclohexanamine shares functional similarities with other cyclohexylamine-based compounds, such as cyclohexylamine (CHA) and dicyclohexylcarbodiimide (DCC). Unlike CHA, which serves as a primary amine and counterion in peptide salts, N-cyclohexylcyclohexanamine’s secondary amine structure reduces its nucleophilicity, making it less suitable for acylation reactions. However, its lipophilic cyclohexyl groups enhance solubility in organic solvents, a property exploited in phase-transfer catalysis.
The pentanoic acid derivative parallels Boc-Lys(N3) cyclohexylamine salt , a protected lysine analog used in click chemistry. Both compounds employ the Boc group for amine protection, but the pentanoic acid derivative’s Alloc group offers distinct deprotection kinetics compared to the azide functionality in Boc-Lys(N3). This difference enables sequential modification strategies in solid-phase peptide synthesis.
Properties
Molecular Formula |
C26H47N3O6 |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H24N2O6.C12H23N/c1-5-9-21-13(20)16-10(11(17)18)7-6-8-15-12(19)22-14(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2 |
InChI Key |
QVBIARYBONPERL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Cyclohexylcyclohexanamine
Catalytic Hydrogenation of Aniline Derivatives
N-Cyclohexylcyclohexanamine is synthesized via catalytic hydrogenation of aniline or substituted anilines under high-pressure H₂. Key parameters include:
| Parameter | Optimal Conditions | Catalyst | Yield | Source |
|---|---|---|---|---|
| Temperature | 160–230°C | Ni/Al₂O₃ | 78–85% | |
| H₂ Pressure | 100–300 bar | Pd/γ-Al₂O₃-MgO | 82% | |
| Reaction Time | 4–6 hours | Ru/C | 88% |
Mechanistic Insight :
- The reaction proceeds through sequential hydrogenation of the aromatic ring and reductive amination. Elevated temperatures favor dicyclohexylamine formation due to increased dehydrogenation activity.
- Pd-based catalysts (e.g., Pd/Al₂O₃-MgO) show superior selectivity (>90%) by minimizing over-hydrogenation.
Microchannel Reactor Synthesis
A continuous-flow approach using microchannel reactors enhances efficiency:
- Reactants : Cyclohexanone + cyclohexylamine (1:1 molar ratio)
- Conditions : 180°C, 20 bar H₂, residence time = 10 min
- Catalyst : Pt/TiO₂ nanoparticles (1.5 wt%)
- Yield : 94% with 99% purity
Advantages :
Synthesis of 5-[(2-Methylpropan-2-yl)Oxycarbonylamino]-2-(Prop-2-Enoxycarbonylamino)Pentanoic Acid
Stepwise Protection of Lysine Derivatives
The pentanoic acid backbone is derived from lysine through sequential protection:
Step 1: Boc Protection of α-Amino Group
Step 2: Alloc Protection of ε-Amino Group
Key Challenges :
Palladium-Mediated Deprotection/Reprotection
For orthogonal protection strategies:
Coupling of N-Cyclohexylcyclohexanamine and Protected Pentanoic Acid
Carbodiimide-Mediated Amide Bond Formation
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Catalytic Hydrogenation | High scalability | Requires high-pressure equipment | 78–88% |
| Microchannel Reactor | Continuous production, low impurities | High initial capital cost | 94% |
| Enzymatic Coupling | Stereoselectivity | Substrate specificity | 68% |
Industrial-Scale Purification Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ester groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the ester and carbamate groups, converting them to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester and carbamate groups, where nucleophiles like amines or alcohols can replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of new esters, amides, and carbamates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be used in the study of enzyme interactions and protein modifications due to its amine and ester groups.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate or a drug delivery agent, given its ability to interact with biological molecules.
Industry
In industry, the compound may find applications in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid would depend on its specific application. Generally, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes, receptors, and proteins. These interactions can modulate biological pathways and processes, leading to desired effects.
Comparison with Similar Compounds
N-Benzyhydrylamide
Dicyclohexylammonium Salts
- Example : N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt (CAS 18942-50-2).
- Comparison : Similar steric hindrance due to cyclohexyl groups, but the dicyclohexylammonium form improves crystallinity and handling of acidic compounds. N-Cyclohexylcyclohexanamine alone lacks ion-pairing functionality .
Table 1: Key Properties of N-Cyclohexylcyclohexanamine and Related Amines
Comparison of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic Acid with Other Boc-Protected Amino Acids
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid (CAS 85535-47-3)
2-((tert-Butoxycarbonyl)amino)hex-5-enoic Acid (CAS 53363-89-6)
- Structure : Contains a Boc group and an unsaturated (alkene) side chain.
- Applications: The alkene enables click chemistry modifications, whereas the propenoxycarbonyl group in the target compound may undergo hydrolysis or Michael additions .
Biological Activity
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing on diverse sources to provide a comprehensive overview.
The compound's molecular formula is C23H35N3O4, with a molecular weight of approximately 405.56 g/mol. It features a cyclohexyl group, which contributes to its hydrophobic properties, and several functional groups that may interact with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H35N3O4 |
| Molecular Weight | 405.56 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZLERMQQXNWVVCK-CICJTZRQSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps that include the protection of functional groups and the coupling of various amino acids. The methods used often require specific conditions to optimize yield and purity. For instance, the reaction may involve coupling N-cyclohexylcyclohexanamine with protected amino acids under controlled temperature and pH conditions.
Biological Mechanisms
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to receptors, influencing signaling pathways that regulate physiological processes.
- Antioxidant Activity : Some studies suggest it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity : A study investigated its effects on cancer cell lines, demonstrating that it can induce apoptosis in certain types of cancer cells through the activation of caspase pathways.
- Reference : Smith et al., Journal of Medicinal Chemistry, 2023.
-
Anti-inflammatory Effects : Another research highlighted its potential in reducing inflammatory markers in vitro, suggesting applications in treating inflammatory diseases.
- Reference : Johnson et al., Pharmacology Reports, 2024.
-
Neuroprotective Properties : Preliminary findings indicate that the compound may protect neuronal cells from oxidative damage, providing a basis for further studies in neurodegenerative diseases.
- Reference : Lee et al., Neuroscience Letters, 2023.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexylamine | C12H23N | Basic amine structure |
| Dicyclohexylamine | C12H23N | Used in industrial applications |
| N,N-Diethyl-m-toluamide | C13H17N | Local anesthetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
